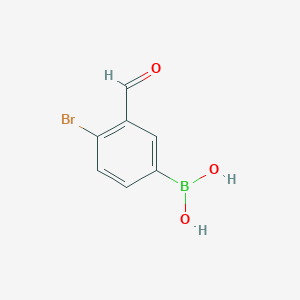

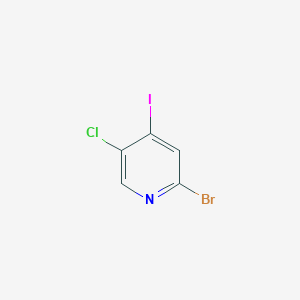

2-Bromo-5-chloro-4-iodopyridine

Übersicht

Beschreibung

2-Bromo-5-chloro-4-iodopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloro-4-iodopyridine is C5H2BrClIN . The average mass is 318.34 Da and the monoisotopic mass is 316.810364 Da .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-iodopyridine is a white crystalline solid . It has a melting point of 121-123 °C . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Bromo-5-chloro-4-iodopyridine” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of complex organic compounds, contributing to the development of new substances and materials.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as a building block in the synthesis of various drugs, contributing to the development of new medications and treatments.

Agrochemicals

In the field of agrochemicals, “2-Bromo-5-chloro-4-iodopyridine” is used as an intermediate . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.

Dye Manufacturing

“2-Bromo-5-chloro-4-iodopyridine” is also used in the dye industry . It can be used in the production of various dyes, contributing to the creation of new colors and shades.

Copper-catalyzed Selective C–N Bond Formation

A study has shown that “2-Bromo-5-chloro-4-iodopyridine” can be used in copper-catalyzed selective C–N bond formation . This process provides excellent yields and can be used with amines, heterocycles, and amides .

Synthesis of Biologically Active Agents

“2-Bromo-5-chloro-4-iodopyridine” can be used in the synthesis of biologically active agents containing the 2,5-disubstituted pyridine moiety . These agents have a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory .

Safety and Hazards

2-Bromo-5-chloro-4-iodopyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWHKYFBMYMQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

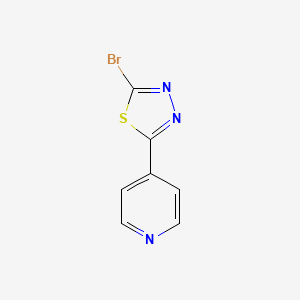

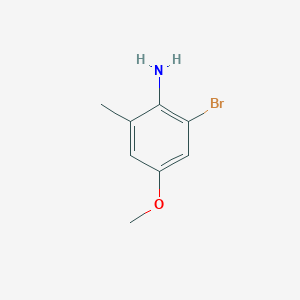

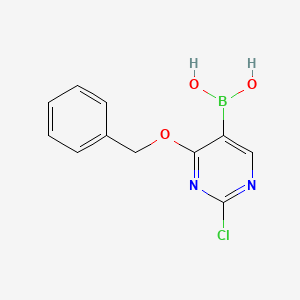

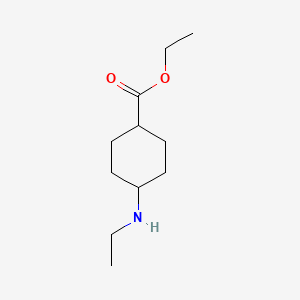

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)